(R)-Fexofenadine

Descripción general

Descripción

®-Fexofenadine is an antihistamine used to treat allergy symptoms such as hay fever and urticaria. It is the active enantiomer of fexofenadine, which is a second-generation antihistamine. Unlike first-generation antihistamines, ®-Fexofenadine does not cross the blood-brain barrier significantly, reducing the risk of drowsiness and other central nervous system effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fexofenadine typically involves the resolution of racemic fexofenadine or the asymmetric synthesis of the ®-enantiomer. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydroxide or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-Fexofenadine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the required enantiomeric excess.

Análisis De Reacciones Químicas

Types of Reactions

®-Fexofenadine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Involves the replacement of one functional group with another. Common reagents include halogens like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

®-Fexofenadine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study chiral resolution and enantioselective synthesis.

Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

Medicine: Extensively studied for its efficacy and safety in treating allergic conditions.

Industry: Used in the formulation of pharmaceutical products for allergy relief.

Mecanismo De Acción

®-Fexofenadine exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents the activation of these receptors, reducing symptoms such as itching, swelling, and redness. The compound does not significantly cross the blood-brain barrier, minimizing central nervous system side effects.

Comparación Con Compuestos Similares

Similar Compounds

Loratadine: Another second-generation antihistamine with similar peripheral H1 receptor activity.

Cetirizine: Known for its rapid onset of action and effectiveness in treating allergic symptoms.

Desloratadine: An active metabolite of loratadine with enhanced potency.

Uniqueness

®-Fexofenadine is unique due to its high selectivity for peripheral H1 receptors and its minimal central nervous system penetration, which reduces the risk of drowsiness. Its enantiomeric purity also contributes to its effectiveness and safety profile.

Propiedades

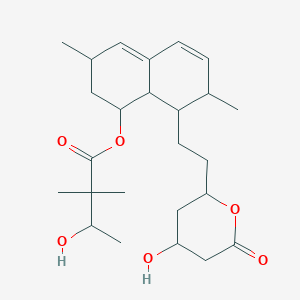

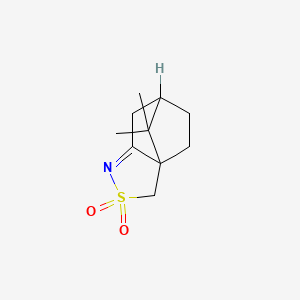

IUPAC Name |

2-[4-[(1R)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039498 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139965-10-9 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

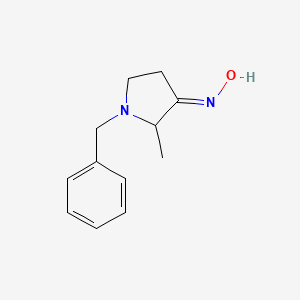

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)